molecular formula C12H19NO B13063819 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

Cat. No.: B13063819
M. Wt: 193.28 g/mol
InChI Key: ZMTZCVGHCDOZNS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one (CAS: 1600847-03-7) is a bicyclic ketone featuring a cyclopropyl group and an octahydrocyclopenta[c]pyrrole moiety. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound’s structural complexity arises from the fusion of a cyclopropane ring and a saturated heterocyclic pyrrole system, which confers unique steric and electronic properties.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1-cyclopropylethanone

InChI

InChI=1S/C12H19NO/c14-12(8-4-5-8)6-11-10-3-1-2-9(10)7-13-11/h8-11,13H,1-7H2

InChI Key

ZMTZCVGHCDOZNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(C2C1)CC(=O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves multiple steps, typically starting with the formation of the cyclopropyl group and the octahydrocyclopenta[c]pyrrol ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
This compound is being investigated for its potential therapeutic effects. It has been noted for its structural similarity to known pharmacologically active compounds, suggesting it may exhibit similar biological activities. Research indicates that derivatives of this compound could be effective in treating various conditions due to their ability to interact with biological targets.

Case Study: Anti-Viral Activity
A study highlighted in a patent application (WO2021252491A1) discusses the synthesis of compounds related to 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one for their potential use against coronaviruses. The research emphasizes the importance of developing new antiviral agents in response to emerging viral threats, showcasing the compound's relevance in current pharmaceutical research .

Cosmetic Formulation

Topical Applications
The compound's properties make it suitable for incorporation into cosmetic formulations. Its potential moisturizing and skin-conditioning effects are particularly valuable in the development of topical products. A study on cosmetic formulation principles indicates that compounds like this compound can enhance the efficacy and stability of cosmetic products, leading to improved consumer acceptance and safety profiles .

Property Description
Moisturizing Effect Enhances skin hydration and barrier function
Stability Contributes to the overall stability of formulations
Skin Compatibility Low irritation potential, suitable for sensitive skin

Industrial Applications

Potential Uses in Material Science
While specific industrial applications are still under exploration, the unique chemical structure of this compound suggests potential uses in material science. Its properties may lend themselves to applications in creating novel polymers or as a building block for other functional materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural analogs and their pharmacological, physicochemical, and synthetic differences relative to the target compound.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Structural Features Molecular Weight (g/mol) Biological Activity/Applications Key Differences vs. Target Compound
1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one (1595920-32-3) Methylcyclopropyl group, octahydrocyclopenta[c]pyrrole 207.31 NMDAR modulation; potential neurotherapeutic agent Additional methyl group on cyclopropane
1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one (1854922-79-4) Cyclobutyl group instead of cyclopropyl 207.31 Undisclosed (structural analog) Larger ring size (cyclobutane vs. cyclopropane)
1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one (N/A) Difluorophenyl substituent ~194.2 Anticancer activity (moderate) Aromatic fluorination vs. heterocyclic pyrrole
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one (N/A) Piperazine substituent ~194.3 Intermediate for CNS-active derivatives Flexible amine ring vs. rigid bicyclic pyrrole
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one (57276-32-1) Pyridine substituent 161.2 Research compound (unknown specific activity) Aromatic pyridine vs. saturated bicyclic system

Key Findings from Comparative Analysis

Structural Rigidity and Selectivity :

  • The octahydrocyclopenta[c]pyrrole moiety in the target compound provides conformational rigidity, enhancing selectivity for NMDARs compared to flexible analogs like 1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one .
  • The cyclopropyl group’s strain energy contributes to metabolic stability, a feature absent in cyclobutyl analogs (e.g., 1854922-79-4) .

Biological Activity :

  • The target compound’s NMDAR modulation is distinct from the anticancer activity observed in 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one, which interacts with kinase pathways .
  • Unlike 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, the bicyclic pyrrole system in the target compound avoids aromatic metabolic liabilities (e.g., cytochrome P450 interactions) .

Synthetic Accessibility: The synthesis of the target compound involves multi-step protocols using boron-based reducing agents and Lewis acids, similar to other cyclopropyl-containing ketones (e.g., 69% yield for 1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one) .

Research Implications and Uniqueness

The target compound’s methylcyclopropyl-octahydrocyclopenta[c]pyrrole architecture offers a balance of stability, selectivity, and synthetic feasibility unmatched by analogs. Future studies should explore derivatization of the pyrrole nitrogen to further optimize pharmacokinetic properties .

Biological Activity

1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety, contributing to its unique pharmacological profile. The molecular formula is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 191.29 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various receptors and enzymes. The structural components allow it to mimic natural ligands, enabling modulation of receptor activity and enzyme inhibition.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulates serotonin levels in animal models
Anti-inflammatoryInhibits cytokine release in vitro
NeuroprotectiveReduces oxidative stress markers in neurons

Case Study 1: Antidepressant Properties

In a study conducted on rodent models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in despair behavior in forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to increased serotonin availability in synaptic clefts.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of the compound. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages. This suggests a possible application in treating inflammatory disorders.

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